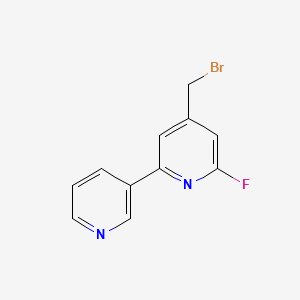
4-(Bromomethyl)-6-fluoro-2,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-6-fluoro-2,3’-bipyridine is a heterocyclic organic compound that features a bromomethyl group and a fluorine atom attached to a bipyridine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6-fluoro-2,3’-bipyridine typically involves the bromination of a suitable precursor. One common method involves the bromination of 6-fluoro-2,3’-bipyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl position.
Industrial Production Methods
Industrial production of 4-(Bromomethyl)-6-fluoro-2,3’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-6-fluoro-2,3’-bipyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions, where the bromine atom is replaced by an aryl or vinyl group.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation and Reduction: Oxidizing agents like PCC or KMnO4, and reducing agents like LiAlH4 or NaBH4.
Major Products
Nucleophilic Substitution: Formation of substituted bipyridines with various functional groups.
Cross-Coupling Reactions: Formation of biaryl or styrene derivatives.
Oxidation and Reduction: Formation of aldehydes, carboxylic acids, or methyl derivatives.
Scientific Research Applications
4-(Bromomethyl)-6-fluoro-2,3’-bipyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-viral compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials for electronic devices.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-6-fluoro-2,3’-bipyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, while the fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-2,3’-bipyridine: Lacks the fluorine atom, which may affect its reactivity and binding properties.
6-Fluoro-2,3’-bipyridine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
4-(Chloromethyl)-6-fluoro-2,3’-bipyridine: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and selectivity.
Uniqueness
4-(Bromomethyl)-6-fluoro-2,3’-bipyridine is unique due to the presence of both bromomethyl and fluorine substituents, which provide a balance of reactivity and stability. The bromomethyl group allows for versatile functionalization through nucleophilic substitution, while the fluorine atom enhances binding affinity and metabolic stability in biological applications .
Properties
Molecular Formula |
C11H8BrFN2 |
|---|---|
Molecular Weight |
267.10 g/mol |
IUPAC Name |
4-(bromomethyl)-2-fluoro-6-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8BrFN2/c12-6-8-4-10(15-11(13)5-8)9-2-1-3-14-7-9/h1-5,7H,6H2 |
InChI Key |
ZAMCYQFMQHMGFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=C2)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















